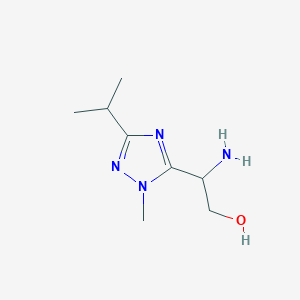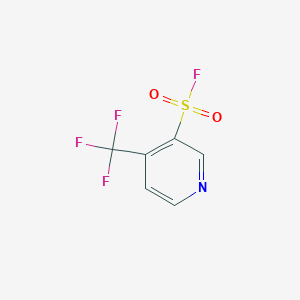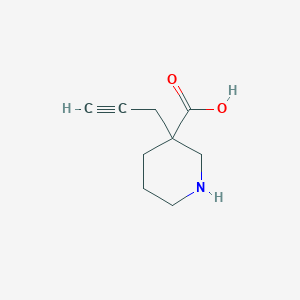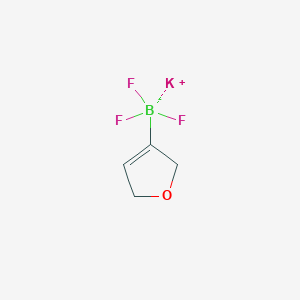
2-Azido-4-fluoro-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of azido, fluoro, and iodo functional groups attached to a benzene ring, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the azido group . The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group.
Industrial Production Methods
While specific industrial production methods for 2-Azido-4-fluoro-1-iodobenzene are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-4-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The iodo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Palladium Catalysts: Employed in cross-coupling reactions.
Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.
Major Products
Substituted Benzene Derivatives: Formed through substitution reactions.
Coupled Products: Resulting from cross-coupling reactions.
Aminated Products: Obtained from the reduction of the azido group.
Applications De Recherche Scientifique
2-Azido-4-fluoro-1-iodobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in radiochemistry for the preparation of radiolabeled compounds.
Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-4-fluoro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the iodo group can engage in cross-coupling reactions. These properties make it a valuable tool in synthetic chemistry and molecular biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroiodobenzene: Similar structure but lacks the azido group.
2-Bromo-4-fluoro-1-iodobenzene: Contains a bromo group instead of an azido group.
1-Fluoro-4-iodobenzene: Another related compound used in similar applications.
Uniqueness
2-Azido-4-fluoro-1-iodobenzene is unique due to the combination of azido, fluoro, and iodo groups on a single benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C6H3FIN3 |
|---|---|
Poids moléculaire |
263.01 g/mol |
Nom IUPAC |
2-azido-4-fluoro-1-iodobenzene |
InChI |
InChI=1S/C6H3FIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
Clé InChI |
UOVARBIFFMRXBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)N=[N+]=[N-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)



![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)


![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)




